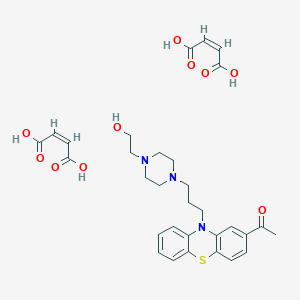

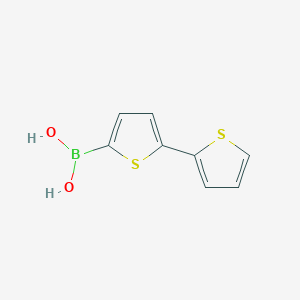

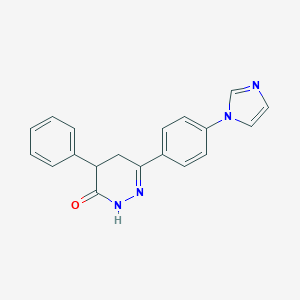

![molecular formula C20H26N2O4S2 B142561 4-甲基-N-[(1R,2R)-2-[(4-甲基苯基)磺酰氨基]环己基]苯磺酰胺 CAS No. 143585-47-1](/img/structure/B142561.png)

4-甲基-N-[(1R,2R)-2-[(4-甲基苯基)磺酰氨基]环己基]苯磺酰胺

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents like fluorine and methoxy groups . Similarly, 4-(2-methylacetylamino)benzenesulfonamides were synthesized by reacting sulfanilamide with 2-bromopropionyl bromide, followed by treatment with secondary amines . These methods demonstrate the versatility in synthesizing sulfonamide derivatives by modifying the substituents on the benzene ring or the sulfonamide group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was elucidated using FT-IR, NMR, UV-Vis, and X-ray crystallography, revealing its crystallization in the monoclinic space group . Density functional theory (DFT) calculations were also performed to predict the vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives in various chemical reactions has been explored. For instance, the gas-phase dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides was studied, revealing a cyclization reaction via sulfonyl cation transfer . Additionally, the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali was investigated, leading to the formation of p-methylsulfonylphenylacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the sulfonamide derivatives in chemical reactions . The physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives were also investigated, including their antimicrobial activities and cytotoxicity against cancer cells .

Biological Activity Analysis

The biological activities of benzenesulfonamide derivatives have been extensively studied. Many derivatives exhibit inhibitory activity against carbonic anhydrase isoenzymes, which are implicated in various physiological and pathological processes . Some compounds have shown cytotoxic effects against cancer cell lines, such as breast cancer MCF-7 cells, and have been evaluated for their potential as anti-cancer agents . Additionally, the selective inhibition of cyclooxygenase-2 by 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has been reported, with implications for the treatment of inflammatory diseases .

科学研究应用

胃保护和抗幽门螺杆菌活性

- 依布替丁,一种具有磺酰胺结构的化合物,不仅表现出 H2 受体拮抗剂特性,还具有显着的胃保护作用和抗幽门螺杆菌活性。这些特性源于它增强胃粘液物理化学特性、促进粘膜修复和维持粘膜完整性的能力。此外,依布替丁对幽门螺杆菌脲酶活性表现出有效的抑制作用,并增强胃粘膜 EGF 和 PDGF 受体的表达,这对于溃疡愈合至关重要 (Slomiany 等,1997)。

抗癌应用

- 马福沙米,一种属于恶唑磷类药物的环磷酰胺类似物,在针对各种类型的癌细胞的临床前研究和临床试验中显示出有希望的结果。其独特的特性使其成为 I 期试验的候选药物,尤其是在区域性癌症治疗中 (Mazur 等,2012)。

抗炎和镇痛应用

- 2-氟-4-溴联苯的合成,它是氟布洛芬(一种非甾体抗炎和镇痛物质)制造中的关键中间体,强调了磺酰胺衍生物在开发有效的疼痛管理解决方案中的重要性 (Qiu 等,2009)。

抗菌剂

- 磺酰胺衍生物因其广泛的生物活性谱而被广泛研究,表现出利尿、降压、抗炎和抗癌活性。这些化合物是开发新型抗菌剂的核心,突出了它们在解决传染病和抗菌素耐药性方面的重要性 (Elgemeie 等,2019)。

神经系统疾病

- 基于磺酰胺的化合物在癫痫和精神分裂症等神经系统疾病的治疗中显示出前景,特别是通过开发基于 N-磺酰氨基 1H-喹唑啉-2,4-二酮的竞争性 AMPA 受体拮抗剂。这突出了磺酰胺在超越其传统抗菌应用的靶向复杂疾病方面的多功能性 (Elgemeie 等,2019)。

属性

IUPAC Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAGQKYVFEMGC-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456807 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide | |

CAS RN |

143585-47-1 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

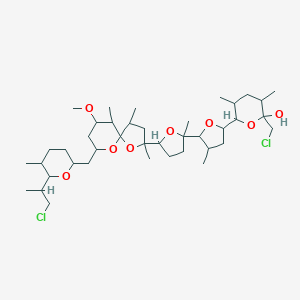

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

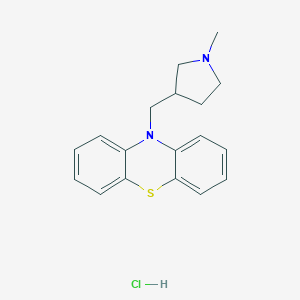

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)